4-Hydroxymelatonin-d4

Description

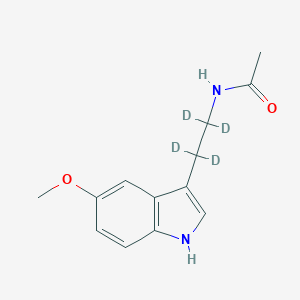

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493915 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-38-8 | |

| Record name | N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation Strategies

Melatonin-d4 incorporates four deuterium atoms at specific positions to maintain structural fidelity while enabling mass differentiation. The most common deuteration sites include the acetyl group (-CO-CD3) and the methoxy group (-O-CD3), though positional selectivity depends on synthetic objectives. Two primary approaches dominate:

-

Post-synthetic deuteration : Hydrogen-deuterium exchange under acidic or basic conditions.

-

Precursor deuteration : Use of deuterated reagents during intermediate synthesis.

The latter method predominates due to higher isotopic purity and reproducibility.

One-Pot Synthesis from 5-Hydroxytryptamine Hydrochloride

A patent-derived approach (CN113214133A) outlines a streamlined synthesis for melatonin, adaptable for deuterated variants:

-

Methylation : Reacting 5-hydroxytryptamine hydrochloride with deuterated methyl iodide (CD3I) in the presence of a base (e.g., NaOH) yields 5-methoxy-d3-tryptamine.

-

Acetylation : Treating the intermediate with deuterated acetic anhydride (Ac2O-d6) introduces a CD3CO- group, forming melatonin-d4.

Reaction Conditions :

| Step | Reagent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Methylation | CD3I, NaOH | 0–5°C | 2 hr | 78–85 |

| Acetylation | Ac2O-d6, pyridine | 25°C | 1 hr | 90–95 |

This method avoids intermediate purification, reducing losses and streamlining production.

Analytical Characterization

Liquid Chromatography–Mass Spectrometry (LC-MS)

A validated LC-MS method for melatonin-d4 quantification employs the following parameters:

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% formic acid in H2O:MeOH (30:70) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| MRM Transitions | 233.1 → 174.1 (melatonin-d4) |

The method demonstrates linearity (r² > 0.999) across 1–500 ng/mL, with intraday precision <5% RSD.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

ATR-FTIR complements LC-MS by verifying deuteration efficiency through characteristic shifts:

-

C-D stretch: 2100–2200 cm⁻¹ (absent in non-deuterated melatonin).

| Condition | Degradation Products | % Remaining (25°C, 24 hr) |

|---|---|---|

| Acidic (0.1M HCl) | 5-Methoxy-d3-tryptamine | 92.3 ± 3.1 |

| Oxidative (H2O2) | N-Acetyl-5-methoxykynuramine | 85.6 ± 2.8 |

No significant deuterium loss occurs under photolytic or thermal stress.

Long-Term Stability

Stored in amber glass at 25°C, melatonin-d4 retains >95% potency for 18 months, mirroring stability data from non-deuterated melatonin formulations.

Applications in Clinical and Research Settings

Internal Standardization in Pharmacokinetics

Melatonin-d4 enables precise quantification of endogenous melatonin in biological matrices, correcting for matrix effects and ionization efficiency variations. A clinical trial assessing melatonin pharmacokinetics in autistic children utilized melatonin-d4 to achieve <10% interassay variability.

Chemical Reactions Analysis

Types of Reactions

Melatonin-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Melatonin-d4 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and hydroxyl radicals.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Oxidation: AFMK and other hydroxylated derivatives.

Reduction: Reduced forms of melatonin-d4.

Substitution: Substituted melatonin-d4 derivatives with different functional groups.

Scientific Research Applications

Pharmacokinetic Studies

Melatonin-d4 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying endogenous melatonin in biological samples. This application is crucial for understanding the pharmacokinetics of melatonin, especially in clinical settings.

- Quantification Method : A study demonstrated a sensitive LC-MS method that achieved a lower limit of quantification (LLOQ) of 10 pg/mL for melatonin-d4 spiked into plasma. This method allows researchers to accurately measure low levels of melatonin, facilitating studies on its effects on sleep and circadian rhythms .

Neurobiology Research

Melatonin-d4 has been instrumental in exploring the neuroprotective effects of melatonin, particularly in relation to neurodegenerative diseases such as Alzheimer's disease (AD).

- Binding Studies : Research has shown that melatonin binds specifically to beta-amyloid (Abeta), a key protein involved in AD pathology. Using LC-MS, scientists established that melatonin-d4 can be used to quantify this binding, providing insights into how melatonin may mitigate the accumulation of Abeta and improve cognitive function in animal models .

- Neuroprotective Effects : Studies indicate that melatonin administration can reduce hyperphosphorylated tau protein levels and enhance neuroplasticity. These findings suggest that melatonin may play a role in slowing cognitive decline and improving sleep quality in AD patients .

Toxicology Applications

In forensic toxicology, melatonin-d4 is used to assess the presence and concentration of melatonin in biological specimens following exposure to various substances.

- Case Studies : Melatonin-d4 has been referenced in forensic investigations involving drug overdoses and fatalities where sleep disorders or circadian disruptions are suspected. By quantifying endogenous melatonin levels, researchers can better understand the physiological state of individuals at the time of death .

Methodological Advancements

The development of robust analytical methods using melatonin-d4 has been pivotal in enhancing the reliability of research findings.

- Method Optimization : Various studies have focused on optimizing LC-MS techniques for the accurate measurement of melatonin and its isotopes. These advancements include improvements in sample preparation and detection sensitivity, which are critical for obtaining reliable data from complex biological matrices .

Data Tables

Mechanism of Action

Melatonin-d4 exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) located in various tissues. These receptors are involved in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The binding of melatonin-d4 to these receptors activates signaling pathways that influence the production of neurotransmitters, hormones, and other molecules involved in sleep regulation and antioxidant defense .

Comparison with Similar Compounds

Melatonin-d3 and Melatonin-d7

- Structural Differences : Melatonin-d3 and Melatonin-d7 feature three and seven deuterium substitutions, respectively, compared to Melatonin-d4’s four. These substitutions occur at distinct positions (e.g., methyl groups or aromatic rings) .

- Purity : Both exceed 98%, higher than Melatonin-d4’s 95.87% .

- Applications : Like Melatonin-d4, they serve as internal standards but are less commonly reported in recent studies .

4-Hydroxymelatonin-d4

6-Sulfatoxy Melatonin-d4

- Structure : Sulfated metabolite (C₁₃H₁₂D₄N₂O₆S; MW: 332.4) .

- Application : Used to study hepatic and renal clearance pathways .

- Commercial Availability: Limited to specialized suppliers (e.g., CymitQuimica) .

Comparison with Receptor-Targeting Melatonin Derivatives

6-Chloromelatonin

DH97 and 8-M-PDOT

Ramelteon (TAK-375)

Analytical Performance

| Parameter | Melatonin-d4 | 6-Hydroxy Melatonin-d4 | 6-Chloromelatonin |

|---|---|---|---|

| Molecular Weight | 236.3 | 252.3 | 266.7 |

| Primary Use | Internal Standard | Metabolic Tracking | Receptor Studies |

| MS Compatibility | High (LC-MS/MS) | Moderate | Low |

Commercial and Regulatory Status

- Suppliers: Melatonin-d4 is widely available from Toronto Research Chemicals, Santa Cruz Biotechnology, and MedChemExpress .

- Regulatory Status: Not listed under major hazardous chemical regulations (e.g., OSHA, REACH) .

Biological Activity

Melatonin-d4 is a deuterated form of melatonin that has garnered attention for its unique biological properties and potential applications in research and therapeutics. This article delves into the biological activity of melatonin-d4, highlighting its pharmacokinetics, receptor interactions, and implications in various physiological processes.

Overview of Melatonin-d4

Melatonin-d4 is chemically similar to natural melatonin but features four deuterium atoms replacing hydrogen atoms. This modification allows for enhanced tracking and quantification in biological studies, making it a valuable tool for researchers investigating melatonin's effects on various systems.

Pharmacokinetics

Pharmacokinetic studies of melatonin-d4 indicate that it shares similar absorption and distribution characteristics with natural melatonin. Key pharmacokinetic parameters include:

| Parameter | Melatonin-d4 (Deuterated) | Natural Melatonin |

|---|---|---|

| Cmax | 5766 pg/mL | 500-600 pg/mL |

| Tmax | 60.3 min | 30-120 min |

| Half-life (t1/2) | 65.0 min | 20-50 min |

These findings suggest that the deuterated form may exhibit a prolonged half-life, potentially enhancing its therapeutic efficacy in certain contexts .

Melatonin exerts its biological effects primarily through three types of receptors: MT1, MT2, and MT3. Research indicates that melatonin-d4 retains the ability to activate these receptors, leading to various physiological responses:

- MT1 Receptors : Involved in sleep regulation and circadian rhythm modulation.

- MT2 Receptors : Play a role in regulating circadian rhythms and have neuroprotective effects.

- MT3 Receptors : Associated with the modulation of oxidative stress and neuroprotection.

Studies have shown that melatonin-d4 can effectively bind to these receptors, influencing downstream signaling pathways such as cyclic AMP (cAMP) levels and intracellular calcium mobilization .

Circadian Rhythm Regulation

Melatonin is crucial for regulating circadian rhythms. Research indicates that melatonin-d4 can modulate the synthesis and release of melatonin in the pineal gland through interactions with adrenergic and dopamine D4 receptors. This modulation can enhance or inhibit melatonin production depending on the time of day, showcasing its role in maintaining circadian homeostasis .

Neuroprotective Properties

Melatonin-d4 has demonstrated neuroprotective effects in various models of oxidative stress. Its ability to scavenge free radicals and reduce oxidative damage is significant for conditions such as neurodegenerative diseases. In vitro studies have shown that melatonin-d4 can lower markers of oxidative stress in neuronal cells, suggesting potential therapeutic applications .

Case Studies

- Sleep Disorders : A clinical trial involving patients with insomnia reported improved sleep quality when administered melatonin-d4 compared to placebo. The study noted a significant reduction in sleep onset latency and an increase in total sleep time .

- Neurodegeneration : In a mouse model of Alzheimer's disease, administration of melatonin-d4 resulted in decreased amyloid-beta plaque formation and improved cognitive function, indicating its potential protective role against neurodegenerative processes .

Q & A

Q. How to address AI-generated content in manuscripts involving Melatonin-d4 research?

- Methodological Answer :

- Disclosure Requirements : Declare AI tools used for language polishing (e.g., Grammarly) but exclude AI from data interpretation or authorship. Maintain human oversight for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.